Computed lipophilicity (XLogP3) differentiates 2-methyl-4-(methylamino)benzaldehyde from its unmethylated and dimethylamino analogs
The computed XLogP3 of 2-methyl-4-(methylamino)benzaldehyde is 1.7 [1], which is 0.5 log units higher than the unmethylated analog 4-(methylamino)benzaldehyde (XLogP3 = 1.2) [1], and approximately 1.0 log unit lower than the N,N-dimethyl analog 4-(dimethylamino)-2-methylbenzaldehyde (XLogP3 ≈ 2.7) [1]. This intermediate lipophilicity places the target compound in a range generally favorable for oral bioavailability according to Lipinski guidelines, while the secondary amine provides one hydrogen bond donor that the dimethyl analog lacks. For procurement decisions in drug discovery programs, this property profile offers a distinct option among aminobenzaldehyde building blocks: more lipophilic than the primary or unmethylated secondary amine analogs, yet retaining a hydrogen bond donor for target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem CID 45083649) |
| Comparator Or Baseline | 4-(methylamino)benzaldehyde XLogP3 = 1.2; 4-(dimethylamino)-2-methylbenzaldehyde XLogP3 ≈ 2.7 |
| Quantified Difference | +0.5 log units vs unmethylated analog; -1.0 log unit vs dimethyl analog |
| Conditions | In silico computed values from PubChem release 2024.11.20 (XLogP3 algorithm) |
Why This Matters
Lipophilicity differences of ≥0.5 log units can significantly impact membrane permeability, protein binding, and metabolic clearance rates in lead optimization, making the target compound a non-interchangeable choice relative to its analogs.
- [1] PubChem Compound Summaries CID 45083649 (target), CID 77570 (4-(methylamino)benzaldehyde), CID 161790 (4-(dimethylamino)-2-methylbenzaldehyde). XLogP3 values from computed properties. National Library of Medicine. View Source
